2,3-Dimethyl-4-nitrobenzoic acid
Overview
Description
2,3-Dimethyl-4-nitrobenzoic acid is an aromatic compound characterized by the presence of two methyl groups and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-4-nitrobenzoic acid typically involves the nitration of 2,3-dimethylbenzoic acid. This process can be achieved by treating 2,3-dimethylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the para position relative to the carboxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the nitration process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxyl groups using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Oxidation: Potassium permanganate in an alkaline medium or chromic acid in an acidic medium.
Major Products Formed:
Reduction: 2,3-Dimethyl-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 2,3-Dicarboxy-4-nitrobenzoic acid.
Scientific Research Applications
2,3-Dimethyl-4-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme activities and metabolic pathways involving aromatic compounds.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-4-nitrobenzoic acid in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
- 2,4-Dimethyl-3-nitrobenzoic acid
- 2,5-Dimethyl-4-nitrobenzoic acid
- 3,4-Dimethyl-2-nitrobenzoic acid
Comparison: 2,3-Dimethyl-4-nitrobenzoic acid is unique due to the specific positioning of its methyl and nitro groups, which influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications where other isomers may not be as effective.
Biological Activity
2,3-Dimethyl-4-nitrobenzoic acid (DMNBA) is a compound of increasing interest in medicinal chemistry and microbiology due to its diverse biological activities. This article explores the biological activity of DMNBA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DMNBA has the molecular formula and features a nitro group and two methyl groups attached to a benzoic acid framework. Its chemical structure is pivotal in determining its biological interactions.
The biological activity of DMNBA is largely attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects. Key mechanisms include:
- Enzyme Inhibition : DMNBA may inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways .
- Antimicrobial Activity : Nitro-containing compounds often exhibit antimicrobial properties due to their ability to generate free radicals that damage bacterial cells .
- Cytotoxic Effects : Some studies suggest that DMNBA can induce cytotoxicity in certain human cell lines, which is relevant for cancer research .
Antimicrobial Properties
DMNBA and its derivatives have shown significant antimicrobial activity against various pathogens. Notably:
- Mycobacterium tuberculosis : Research indicates that DMNBA derivatives exhibit potent activity against M. tuberculosis, with the nitro substitution being crucial for efficacy. The compound's ability to inhibit mycobacterial growth suggests potential as an antitubercular agent .
- Bacterial Strains : Studies have demonstrated that DMNBA exhibits antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Cytotoxicity and Cancer Research
DMNBA has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can induce cell death in specific cancer types, making it a candidate for further exploration in cancer therapeutics .
Study 1: Antimycobacterial Activity
A study investigated a library of nitrobenzoate derivatives, including DMNBA, for their activity against M. tuberculosis. The results highlighted that compounds with nitro substitutions exhibited superior antitubercular activity compared to other derivatives. Notably, the study found no direct correlation between pKa values and antimicrobial efficacy, indicating that structural features significantly influence activity .
Study 2: Enzymatic Studies
Enzymatic assays revealed that DMNBA could act as a competitive inhibitor for certain enzymes involved in bacterial metabolism. This inhibition was linked to the compound's ability to form stable complexes with enzyme active sites, thereby reducing substrate availability .
Data Summary
Properties
IUPAC Name |
2,3-dimethyl-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-6(2)8(10(13)14)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCGWNQHGOGCNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302775 | |
Record name | 2,3-Dimethyl-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90564-15-1 | |
Record name | 2,3-Dimethyl-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90564-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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